Cas no 159776-69-9 (Cemadotin)

Cemadotin structure
Nome del prodotto:Cemadotin
Cemadotin Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Prolinamide,N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-N-(phenylmethyl)-
- (2S)-1-benzyl-N-[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-[(2S)-3-methyl-2-(methylamino)butanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
- Cemadotin
- L-Prolinamide,N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-N-(phenylmethyl)
- N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-N-(phenylmethyl)-L-prolinamide
- N,N-Dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-N-benzyl-L-prolinamide
- UNII-6SQ8M7ZSFV
- LU 103793
- LU-103793
- CS-0007296
- HY-13589
- NSC-D-669356
- 6SQ8M7ZSFV
- L-Prolinamide, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-N-(phenylmethyl)-
- CHEMBL2104387
- 159776-69-9
- NSC D-669356
- CEMADOTIN [WHO-DD]
- SCHEMBL18768
- LU103793
- Cemadotin [INN]
- N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-prolinebenzylamide
- Q27265457
- cemadotin free base
- NSC-D669356
- TS-09580
- cemadotine
- NSC-669356D
- NSC D669356
- cemadotina
- NSC 669356D
- DA-72074
- DTXCID6089214
- cemadotinum
- NSCD-669356
-
- Inchi: InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)/t26-,27-,28-,29-,30-/m0/s1
- Chiave InChI: XSAKVDNHFRWJKS-IIZANFQQSA-N
- Sorrisi: CC([C@H](NC([C@@H](N(C)C)C(C)C)=O)C(N([C@H](C(N1CCC[C@H]1C(N2CCC[C@H]2C(NCC3=CC=CC=C3)=O)=O)=O)C(C)C)C)=O)C
Proprietà calcolate
- Massa esatta: 640.43100
- Massa monoisotopica: 640.43121891g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 46
- Conta legami ruotabili: 18
- Complessità: 1070
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 122Ų
- Conta Tautomer: 2
- Carica superficiale: 0
Proprietà sperimentali
- PSA: 122.37000
- LogP: 3.15240
Cemadotin Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Cemadotin Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | C256545-5mg |
Cemadotin |
159776-69-9 | 5mg |
$ 1918.00 | 2023-04-18 | ||
Biosynth | JGA77669-10 mg |
Cemadotin |
159776-69-9 | 10mg |
$2,392.00 | 2023-01-04 | ||
TargetMol Chemicals | T70407-5mg |
cemadotin free base |
159776-69-9 | 99.69% | 5mg |
¥ 3360 | 2024-07-19 | |
TargetMol Chemicals | T70407-25mg |
cemadotin free base |
159776-69-9 | 99.69% | 25mg |
¥ 7680 | 2024-07-19 | |
TargetMol Chemicals | T70407-1mg |
cemadotin free base |
159776-69-9 | 99.69% | 1mg |
¥ 1330 | 2024-07-19 | |
TargetMol Chemicals | T70407-1 mg |
cemadotin free base |
159776-69-9 | 99.18% | 1mg |
¥ 1,330 | 2023-07-10 | |
TargetMol Chemicals | T70407-25 mg |
cemadotin free base |
159776-69-9 | 99.18% | 25mg |
¥ 9,695 | 2023-07-10 | |
TargetMol Chemicals | T70407-10mg |
cemadotin free base |
159776-69-9 | 99.69% | 10mg |
¥ 4890 | 2024-07-19 | |
TRC | C256545-25mg |
Cemadotin |
159776-69-9 | 25mg |
$ 15000.00 | 2023-09-08 | ||
TRC | C256545-.5mg |
Cemadotin |
159776-69-9 | .5mg |
$ 253.00 | 2023-04-18 |
Cemadotin Letteratura correlata
-
Martina Steiner,Isabelle Hartmann,Elena Perrino,Giulio Casi,Samatanga Brighton,Ilian Jelesarov,Gon?alo J. L. Bernardes,Dario Neri Chem. Sci. 2013 4 297
-
Padma Akkapeddi,Saara-Anne Azizi,Allyson M. Freedy,Pedro M. S. D. Cal,Pedro M. P. Gois,Gon?alo J. L. Bernardes Chem. Sci. 2016 7 2954
-
Min Sun Kang,Theresa Wai See Kong,Joycelyn Yi Xin Khoo,Teck-Peng Loh Chem. Sci. 2021 12 13613
-
Chu-Pei Xu,Zhen-Hua Xiao,Bi-Qin Zhuo,Yu-Huang Wang,Pei-Qiang Huang Chem. Commun. 2010 46 7834
-
Stephen J. Walsh,Jonathan D. Bargh,Friederike M. Dannheim,Abigail R. Hanby,Hikaru Seki,Andrew J. Counsell,Xiaoxu Ou,Elaine Fowler,Nicola Ashman,Yuri Takada,Albert Isidro-Llobet,Jeremy S. Parker,Jason S. Carroll,David R. Spring Chem. Soc. Rev. 2021 50 1305
159776-69-9 (Cemadotin) Prodotti correlati
- 2249686-92-6(4-2-(ethenesulfonyl)ethyl-5-phenylpiperazin-2-one)
- 1807016-82-5(Methyl 4-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate)
- 1804645-52-0(3-Iodo-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 898455-64-6(2,4-dimethyl-N-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide)
- 94777-52-3(1-(pyrazin-2-yl)ethan-1-ol)
- 1805588-84-4(2-(Aminomethyl)-6-(difluoromethyl)-5-fluoro-3-hydroxypyridine)
- 3002426-23-2(1-(4-BromobenZo[b]thiophen-2-yl)-2-chloro-2,2-difluoroethanone)
- 39493-84-0(4-Morpholinebutanoic Acid Hydrochloride)
- 2740660-22-2(Benzenamine, 3-(1-aminocyclopentyl)-, hydrochloride (1:2))
- 2418693-91-9(tert-butyl 4-(3-amino-2,4-dimethyl-5-sulfanylphenyl)methylpiperazine-1-carboxylate)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti
